molecular formula C7H18Cl2N2 B1464996 (Cyclohexylmethyl)hydrazine dihydrochloride CAS No. 1177319-00-4

(Cyclohexylmethyl)hydrazine dihydrochloride

Cat. No.: B1464996
CAS No.: 1177319-00-4
M. Wt: 201.13 g/mol
InChI Key: UNFWEMVEIFYVLW-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is commonly used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclohexylmethyl group attached to a hydrazine moiety, and it is often utilized in various synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)hydrazine dihydrochloride typically involves the reaction of cyclohexylmethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Cyclohexylmethylamine is reacted with hydrazine hydrate.
  • Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.

The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reactant concentrations, temperature, and pH to ensure consistent product quality. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclohexylmethyl azides or other oxidized derivatives.

    Reduction: It can be reduced to form cyclohexylmethylamines or other reduced products.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethyl azides, while reduction may produce cyclohexylmethylamines.

Scientific Research Applications

(Cyclohexylmethyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is utilized in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into potential therapeutic applications, including its use as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)hydrazine dihydrochloride involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the hydrazine moiety.

    Methylhydrazine: Contains a hydrazine group but lacks the cyclohexylmethyl group.

    Phenylhydrazine: Contains a phenyl group instead of a cyclohexylmethyl group.

Uniqueness

(Cyclohexylmethyl)hydrazine dihydrochloride is unique due to its combination of a cyclohexylmethyl group and a hydrazine moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

cyclohexylmethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h7,9H,1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFWEMVEIFYVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656402
Record name (Cyclohexylmethyl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177319-00-4
Record name (Cyclohexylmethyl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Cyclohexylmethyl)hydrazine dihydrochloride
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(Cyclohexylmethyl)hydrazine dihydrochloride
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(Cyclohexylmethyl)hydrazine dihydrochloride
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(Cyclohexylmethyl)hydrazine dihydrochloride
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(Cyclohexylmethyl)hydrazine dihydrochloride
Reactant of Route 6
(Cyclohexylmethyl)hydrazine dihydrochloride

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